(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

CAS No.: 2102408-57-9

Cat. No.: VC6292325

Molecular Formula: C8H9ClFNO

Molecular Weight: 189.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2102408-57-9 |

|---|---|

| Molecular Formula | C8H9ClFNO |

| Molecular Weight | 189.61 |

| IUPAC Name | (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |

| Standard InChI Key | HFKQYAVAOPSXSI-FJXQXJEOSA-N |

| SMILES | C1C(C2=C(O1)C=C(C=C2)F)N.Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemistry

The compound’s systematic IUPAC name, (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride, reflects its stereochemistry at the C3 position, where the amine group adopts the R configuration . This chiral center is critical for its biological activity and interactions with enantioselective receptors.

Molecular Structure and Spectroscopic Data

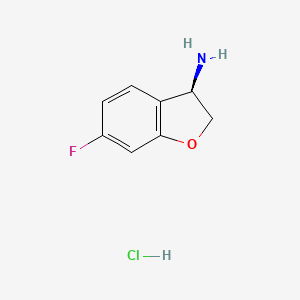

The benzofuran scaffold consists of a fused benzene and furan ring, with a fluorine substituent at C6 and an amine group at C3 (Figure 1). Key spectroscopic identifiers include:

| Identifier | Value | Source |

|---|---|---|

| InChI | InChI=1S/C₈H₈FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| InChIKey | HFKQYAVAOPSXSI-FJXQXJEOSA-N | |

| SMILES | Cl.N[C@H]1COc2cc(F)ccc12 | |

| MDL Number | MFCD24435222 |

The SMILES notation confirms the R configuration via the @ symbol, while the InChIKey provides a unique identifier for database searches .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols are proprietary, the structure suggests a multistep route involving:

-

Benzofuran ring formation via cyclization of a phenolic precursor.

-

Fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) at C6.

-

Chiral resolution to isolate the R-enantiomer, likely via diastereomeric salt crystallization or chiral chromatography .

Industrial Production

Suppliers like Apollo Scientific (UK) and American Elements (USA) manufacture the compound at >97% purity, as confirmed by HPLC . Bulk packaging includes 25 kg drums and 440-gallon liquid totes, with pricing available upon inquiry .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.61 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not reported | |

| Solubility | Soluble in water (hydrochloride salt form) |

The absence of reported melting and boiling points suggests thermal instability or proprietary data constraints .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a building block for:

-

Serotonin receptor modulators: The benzofuran core mimics endogenous ligands, enabling targeting of 5-HT₁A/₂C receptors .

-

Antiviral agents: Fluorinated heterocycles are explored for protease inhibition in viral pathogens .

Asymmetric Catalysis

The chiral amine moiety may act as a ligand in transition-metal catalysts for enantioselective C–C bond formations, though published examples are lacking .

| Hazard | GHS Code | Precaution |

|---|---|---|

| Acute toxicity (oral) | H302 | Harmful if swallowed |

| Skin irritation | H315 | Causes skin irritation |

| Eye damage | H319 | Causes serious eye irritation |

| Respiratory irritation | H335 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume